REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:13]=1[OH:19].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:13]=1[O:19][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)O
|
Name
|
|
Quantity
|
418 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
The filtrated solid was washed with dichloromethane (5 mL)
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichoromethane (10 mL)
|
Type
|
ADDITION
|
Details
|
brine was added (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted 2 times with dichloromethane (2×15 mL) and 2 times with ethylacetate (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C)OC1=NC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |